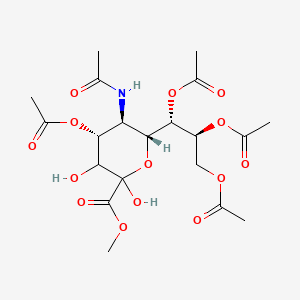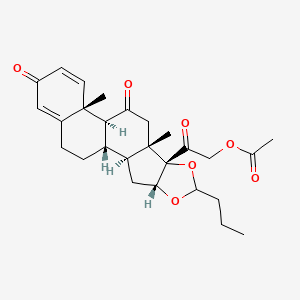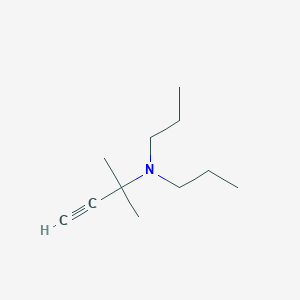
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate involves multiple steps. One common method includes the acetylation of neuraminic acid derivatives. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides.
Wissenschaftliche Forschungsanwendungen
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex neuraminic acid derivatives.
Biology: Plays a role in the study of glycoproteins and their functions.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the modification of glycoproteins, which can influence various biological processes such as cell signaling and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- Methyl N-acetyl-4,7,8,9-tetra-O-acetyl-2-chloro-2-deoxy-β-neuraminate
Uniqueness
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific acetylamino and tetraacetate groups, which provide distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C20H29NO14 |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
methyl (4R,5S,6R)-5-acetamido-4-acetyloxy-2,3-dihydroxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H29NO14/c1-8(22)21-14-16(15(33-11(4)25)13(32-10(3)24)7-31-9(2)23)35-20(29,19(28)30-6)18(27)17(14)34-12(5)26/h13-18,27,29H,7H2,1-6H3,(H,21,22)/t13-,14-,15+,16+,17+,18?,20?/m0/s1 |
InChI-Schlüssel |
VOHAQEUSRKBWJV-PSJTYWPCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C(C(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)

![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)


![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)

![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)


